Cas no 1629166-02-4 (SBC-110736)

SBC-110736 structure
Nom du produit:SBC-110736
Numéro CAS:1629166-02-4
Le MF:C26H27N3O2
Mégawatts:413.51
MDL:MFCD30541539
CID:2950117
PubChem ID:78425817
SBC-110736 Propriétés chimiques et physiques
Nom et identifiant
-
- SBC-110736
- SBC110736
- N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide
- BCP30128
- SBC 110736; SBC110736
- N-(4-(2-phenyl-4-(p-tolyl)piperazine-1-carbonyl)phenyl)acetamide
- N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
- CID 78425817
- SBC110,736
- SBC-1107326
- N-(4-{[4-(4-Methylphenyl)-2-phenyl-1-piperazinyl]carbonyl}phenyl)acetamid
- SBC 110736
- Acetamide, N-[4-[[4-(4-methylphenyl)-2-phenyl-1-piperazinyl]carbonyl]phenyl]-
- SBC-1107326(b)
- cholesterol,inhibit,Ser/Thr Protease,diet,Serine endopeptidases,Inhibitor,Threonine proteases,SBC 110736,SBC-110736,high,fat,Serine proteases
- HY-101832
- SBC-110736?
- DA-67457
- SCHEMBL19971958
- 1629166-02-4
- MS-27154
- N-{4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl}acetamide
- CS-6867
- G15988
- AC-33609
- AKOS030528609
- EX-A2194
-
- MDL: MFCD30541539
- Piscine à noyau: 1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
- La clé Inchi: PILMFSWQYWYOJC-UHFFFAOYSA-N
- Sourire: O=C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O)N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Propriétés calculées
- Qualité précise: 413.21032711 g/mol
- Masse isotopique unique: 413.21032711 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 4
- Complexité: 602
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.6
- Le xlogp3: 4
- Poids moléculaire: 413.5
Propriétés expérimentales
- Dense: 1.204±0.06 g/cm3(Predicted)
- Point d'ébullition: 681.1±55.0 °C(Predicted)
- Solubilité: Soluble in DMSO:64.0(Max Conc. mg/mL);154.77(Max Conc. mM)
- Le PKA: 14.77±0.70(Predicted)
SBC-110736 Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
SBC-110736 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | S215695-5mg |
SBC 110736 |
1629166-02-4 | 5mg |
$ 230.00 | 2022-06-03 | ||
ChemScence | CS-6867-25mg |
SBC-110736 |
1629166-02-4 | 99.89% | 25mg |
$456.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21090-5mg |
SBC-110736 |
1629166-02-4 | 98% | 5mg |
¥1540.00 | 2023-09-09 | |
DC Chemicals | DC10148-250 mg |
SBC-110736 |
1629166-02-4 | >98% | 250mg |
$900.0 | 2022-02-28 | |
DC Chemicals | DC10148-1 g |
SBC-110736 |
1629166-02-4 | >98% | 1g |
$1700.0 | 2022-02-28 | |
ChemScence | CS-6867-10mg |
SBC-110736 |
1629166-02-4 | 99.89% | 10mg |
$216.0 | 2022-04-27 | |
DC Chemicals | DC10148-100mg |
SBC-110736 |
1629166-02-4 | 100mg |
$500.0 | 2023-09-15 | ||
A2B Chem LLC | AX41464-1mg |
SBC-110736 |
1629166-02-4 | ≥98% | 1mg |
$34.00 | 2024-04-20 | |
DC Chemicals | DC10148-1g |
SBC-110736 |
1629166-02-4 | 1g |
$1700.0 | 2023-09-15 | ||
1PlusChem | 1P01E7AW-1mg |
SBC-110736 |
1629166-02-4 | ≥98% | 1mg |
$78.00 | 2024-06-19 |
SBC-110736 Littérature connexe
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1629166-02-4 (SBC-110736) Produits connexes
- 403843-85-6(ethyl 2-{2-(4-chlorophenyl)sulfanylacetamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
- 71865-37-7(Dithio-bis-maleimidoethane)
- 2034209-79-3(2-(4-chlorophenoxy)-N-{4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-2-yl}acetamide)
- 1909288-16-9((2R,3R)-2-Phenyloxolane-3-carboxylic acid)
- 41192-89-6(4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline)
- 2248403-59-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyquinoline-4-carboxylate)
- 1194508-28-5(2-Benzyl-2,6-diazaspiro[3.3]heptane)
- 2137667-98-0([(3,4-Dichlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine)
- 1500413-70-6(2-chloro-1-(5-methyloxolan-2-yl)ethan-1-one, Mixture of diastereomers)
- 1114653-99-4(4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1629166-02-4)SBC 110736

Pureté:99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg
Prix ($):220.0/375.0/638.0/1085.0
atkchemica
(CAS:1629166-02-4)SBC-110736

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête